Foscarnet sodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

膦甲酸可以通过在受控条件下使亚磷酸与甲酸反应来合成。反应通常包括加热混合物以促进膦甲酸的形成。 然后通过结晶对产物进行纯化 .

工业生产方法

在工业环境中,膦甲酸是在大型反应器中使亚磷酸与甲酸反应产生的。仔细监测反应条件以确保高产率和纯度。 然后将所得产物进行多步纯化,包括结晶和过滤,以获得医药级膦甲酸 .

化学反应分析

反应类型

膦甲酸会发生各种化学反应,包括:

氧化: 膦甲酸可以被氧化形成膦甲酸衍生物。

还原: 还原反应可以将膦甲酸转化为其相应的还原形式。

常用试剂和条件

氧化: 在酸性条件下,可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要形成的产物

氧化: 膦甲酸衍生物。

还原: 膦甲酸的还原形式。

取代: 各种取代的膦甲酸化合物.

科学研究应用

膦甲酸在科学研究中有着广泛的应用:

化学: 用作各种化学反应和合成其他化合物的试剂。

生物学: 用于涉及病毒复制和抑制机制的研究。

医学: 主要用于治疗获得性免疫缺陷综合征 (AIDS) 患者的 CMV 视网膜炎和免疫抑制患者的阿昔洛韦耐药的粘膜 HSV 感染.

作用机制

膦甲酸通过选择性抑制病毒 DNA 聚合酶上的焦磷酸结合位点来发挥其抗病毒活性。这种抑制阻止了从脱氧核苷三磷酸中切割焦磷酸,从而阻止了 DNA 链的延伸。 膦甲酸可逆地结合在 DNA 聚合酶 (或逆转录酶) 的焦磷酸结合位点附近,而无需进一步修饰 . 这种选择性抑制对病毒聚合酶有效,其浓度不会影响人类 DNA 聚合酶 .

相似化合物的比较

类似化合物

阿昔洛韦: 另一种用于治疗单纯疱疹病毒感染的抗病毒药物。

更昔洛韦: 用于治疗 CMV 感染,尤其是在免疫抑制患者中。

伐昔洛韦: 阿昔洛韦的前药,生物利用度更高.

膦甲酸的独特性

膦甲酸的独特性在于它能够抑制病毒 DNA 聚合酶,而无需被病毒蛋白激酶激活。 这使得它在治疗由阿昔洛韦或更昔洛韦耐药的 HSV 和 CMV 菌株引起的感染时特别有用 . 此外,膦甲酸的作用机制使其在其他抗病毒药物因耐药而失效的情况下有效 .

属性

CAS 编号 |

63585-09-1 |

|---|---|

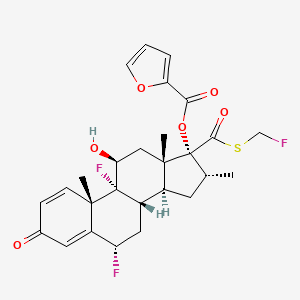

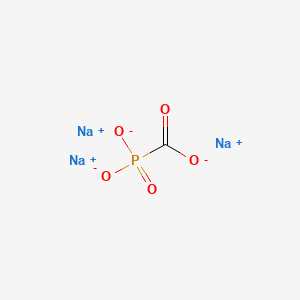

分子式 |

CH3NaO5P |

分子量 |

149.00 g/mol |

IUPAC 名称 |

phosphonoformic acid |

InChI |

InChI=1S/CH3O5P.Na/c2-1(3)7(4,5)6;/h(H,2,3)(H2,4,5,6); |

InChI 键 |

HODQJYVRKSCSAE-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |

规范 SMILES |

C(=O)(O)P(=O)(O)O.[Na] |

外观 |

Solid powder |

熔点 |

88.06 °C |

Key on ui other cas no. |

63585-09-1 |

物理描述 |

Solid |

Pictograms |

Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

63585-09-1 (tri-hydrochloride salt) |

保质期 |

>2 years if stored properly |

溶解度 |

Complete 1.68e+01 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Foscarnet Sodium exert its antiviral activity?

A1: this compound inhibits viral DNA polymerase by mimicking the structure of pyrophosphate, a natural byproduct of nucleotide incorporation. It binds to the pyrophosphate binding site of the enzyme, effectively blocking the cleavage of pyrophosphate from deoxyribonucleoside triphosphate and halting DNA chain elongation. [, , , ]

Q2: Does this compound target any specific viruses?

A2: this compound exhibits broad-spectrum antiviral activity against various DNA viruses, including herpesviruses like cytomegalovirus (CMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV). It has also shown efficacy against hepatitis B virus (HBV). [, , , , , , ]

Q3: Can this compound inhibit HIV?

A3: While this compound demonstrates in vitro activity against HIV, its clinical use for HIV infection is limited. Combination therapy with other antiretroviral agents is often necessary for effective HIV management. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is CNa3O5P, and its molecular weight is 201.99 g/mol. []

Q5: Is this compound compatible with common infusion solutions?

A5: Studies have investigated the compatibility of this compound with various infusion solutions. It exhibits stability for up to 8 hours when mixed with 5% glucose injection, 10% glucose injection, glucose saline, and NaCl injection. [, ]

Q6: How stable is this compound in 0.9% sodium chloride injection?

A6: this compound (12 mg/mL) remains stable in 0.9% sodium chloride injection for up to 30 days, even when exposed to light or stored at 25°C. []

Q7: Can this compound be stored in plastic bags used by patients?

A7: Research indicates that this compound remains stable in 5% dextrose and 0.9% sodium chloride injections for at least 35 days when stored in plastic bags typically used by patients at home. []

Q8: What are the main clinical applications of this compound?

A8: this compound is primarily used to treat CMV retinitis in immunocompromised individuals, particularly those with AIDS. It is also employed in managing other CMV infections and acyclovir-resistant HSV infections. [, , , ]

Q9: What is the efficacy of this compound in treating herpes zoster?

A9: Clinical studies have shown promising results for this compound in treating herpes zoster. One study reported a 96% total effective rate in patients treated with this compound, significantly higher than those treated with Penciclovir (91.4%) or Acyclovir (74.3%). []

Q10: Is this compound effective against lamivudine-resistant hepatitis B?

A10: A study investigated the combination of this compound and Adefovir Dipivoxil in treating lamivudine-resistant chronic hepatitis B patients. The results indicated that the combination therapy was effective and safe, with a significantly higher virological response and liver function normalization compared to Adefovir Dipivoxil alone. []

Q11: Can this compound be used in patients with severe chronic hepatitis B?

A11: A multicenter, double-blind, controlled study involving 208 patients demonstrated that this compound injections effectively manage severe chronic hepatitis B. The study showed significant improvements in viral markers and a good safety profile. []

Q12: Has this compound been studied in combination with other antiviral drugs?

A12: Several studies have explored the efficacy of this compound in combination therapies. For instance, its combination with Ganciclovir showed promise in treating relapsed CMV retinitis in AIDS patients. [] Another study demonstrated the effectiveness of combining this compound with lamivudine in treating chronic severe hepatitis B. []

Q13: What are the potential adverse effects associated with this compound?

A13: this compound can cause renal impairment, electrolyte disturbances (such as hypocalcemia, hypokalemia, and hypomagnesemia), and gastrointestinal side effects. Careful monitoring of renal function and electrolyte levels is crucial during therapy. [, , , ]

Q14: Are there any specific safety concerns for patients with renal impairment?

A14: Patients with pre-existing renal impairment are at increased risk of developing further kidney damage while on this compound. Close monitoring of kidney function is essential, and dosage adjustments may be necessary. [, , ]

Q15: Are there any known drug interactions with this compound?

A15: this compound can interact with other medications that are nephrotoxic, potentially increasing the risk of kidney damage. These medications may include aminoglycosides, amphotericin B, and others. Concomitant use of such drugs requires careful monitoring and potential dosage adjustments. []

Q16: How is the content of this compound determined in pharmaceutical preparations?

A16: Several analytical methods are employed to determine this compound content in pharmaceutical formulations. These include non-aqueous titration, spectrophotometry, and high-performance liquid chromatography (HPLC). [, ]

Q17: What techniques are used to assess the stability of this compound in various solutions?

A17: Stability-indicating assays, often coupled with HPLC, are commonly used to evaluate the stability of this compound in different solutions over time. These methods help determine the degradation products and ensure the drug's potency and safety throughout its shelf life. []

Q18: What is the significance of measuring Diethyl Phosphite content in this compound?

A18: Diethyl Phosphite is a potential impurity in this compound USP. A validated Gas Chromatography-Mass Spectrometry (GC-MS) method is used to quantify Diethyl Phosphite levels, ensuring they remain below the specified limit (less than 0.12 ppm). []

Q19: What are some ongoing research areas for this compound?

A19: Ongoing research focuses on improving this compound's safety profile, exploring alternative administration routes (e.g., topical formulations for herpes zoster), and investigating its potential in combination therapies for various viral infections. [, , ]

Q20: What are the potential advantages of developing topical this compound formulations?

A20: Topical formulations could potentially enhance patient comfort and compliance, particularly for localized infections like herpes zoster. Additionally, they may minimize systemic exposure and reduce the risk of systemic side effects associated with intravenous administration. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。